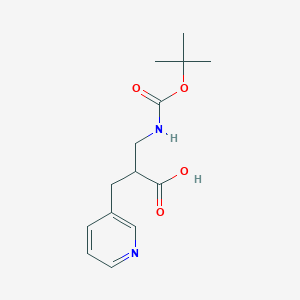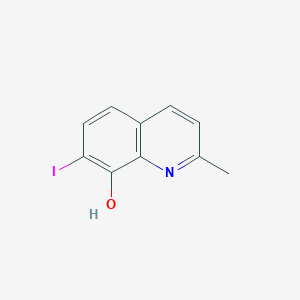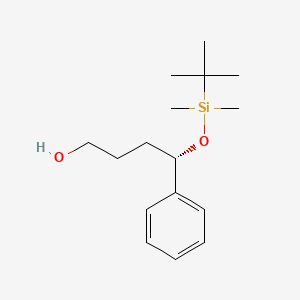
(S)-4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-((tert-ブチルジメチルシリル)オキシ)-4-フェニルブタン-1-オールは、tert-ブチルジメチルシリル(TBDMS)保護基を特徴とする有機化合物です。この化合物は、特に化学反応中のヒドロキシル基の保護において、その安定性と反応性のために有機合成で頻繁に使用されます。
準備方法
合成経路と反応条件
(S)-4-((tert-ブチルジメチルシリル)オキシ)-4-フェニルブタン-1-オールの合成は、通常、イミダゾールまたはトリエチルアミンなどの塩基の存在下、(S)-4-フェニルブタン-1-オールのヒドロキシル基をtert-ブチルジメチルシリルクロリド(TBDMS-Cl)で保護することにより行われます。反応は通常、室温でジクロロメタンなどの非プロトン性溶媒中で行われます。
工業的生産方法
この化合物の工業的生産方法は、実験室合成と似ていますが、スケールアップされています。このプロセスには、同じ試薬と条件が使用されますが、より高い収率と純度を確保するために、最適化されたパラメータが使用されます。自動反応器と連続フローシステムの使用により、生産プロセスの効率とスケーラビリティを向上させることができます。
化学反応の分析
反応の種類
(S)-4-((tert-ブチルジメチルシリル)オキシ)-4-フェニルブタン-1-オールは、次のようなさまざまな化学反応を起こします。
酸化: PCC(ピリジニウムクロロクロメート)などの酸化剤を使用して、ヒドロキシル基をカルボニル基に酸化することができます。
還元: 水素化ホウ素ナトリウムなどの還元剤を使用して、カルボニル基をヒドロキシル基に戻すことができます。
置換: テトラブチルアンモニウムフルオリド(TBAF)などの試薬を使用して、TBDMS基を他の保護基または官能基に置換することができます。
一般的な試薬と条件
酸化: ジクロロメタン中のPCC。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: テトラヒドロフラン(THF)中のTBAF。
主要な生成物
酸化: (S)-4-((tert-ブチルジメチルシリル)オキシ)-4-フェニルブタン-1-オン。
還元: (S)-4-((tert-ブチルジメチルシリル)オキシ)-4-フェニルブタン-1-オール。
置換: 使用した試薬に応じて、さまざまな置換誘導体。
科学的研究の応用
(S)-4-((tert-ブチルジメチルシリル)オキシ)-4-フェニルブタン-1-オールは、さまざまな科学研究において使用されます。
化学: 多段階有機合成におけるヒドロキシル官能基の保護基として。
生物学: 官能基の選択的保護と脱保護が必要な生物活性分子の合成において。
医学: 医薬品中間体および医薬品有効成分(API)の開発において。
産業: 官能基変換を正確に制御する必要がある、ファインケミカルや先端材料の製造において。
作用機序
(S)-4-((tert-ブチルジメチルシリル)オキシ)-4-フェニルブタン-1-オールの作用機序は、主にヒドロキシル基の保護に関与しています。TBDMS基は、ヒドロキシル基と安定なシリルエーテル結合を形成し、不要な副反応に影響を与えません。この保護は、選択的反応性が必要な多段階合成において重要です。TBDMS基は、フッ化物イオンを使用して穏やかな条件下で除去することができ、さらなる反応のために遊離ヒドロキシル基を回復させることができます。
類似化合物の比較
類似化合物
(S)-4-((tert-ブチルジメチルシリル)オキシ)-4-フェニルブタン-2-オール: 構造は似ていますが、ヒドロキシル基の位置が異なります。
(S)-4-((tert-ブチルジメチルシリル)オキシ)-4-フェニルブタン酸: 構造は似ていますが、ヒドロキシル基の代わりにカルボン酸基があります。
(S)-4-((tert-ブチルジメチルシリル)オキシ)-4-フェニルブタン-1-オン: 構造は似ていますが、ヒドロキシル基の代わりにカルボニル基があります。
独自性
(S)-4-((tert-ブチルジメチルシリル)オキシ)-4-フェニルブタン-1-オールの独自性は、特定の構造とTBDMS保護基の存在にあります。この組み合わせは、さまざまな合成用途において有利な安定性と反応性をもたらし、有機化学における貴重な化合物となっています。
類似化合物との比較
Similar Compounds
(S)-4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-2-ol: Similar structure but with the hydroxyl group at a different position.
(S)-4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutanoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
(S)-4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
Uniqueness
The uniqueness of (S)-4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-ol lies in its specific configuration and the presence of the TBDMS protecting group. This combination provides stability and reactivity that are advantageous in various synthetic applications, making it a valuable compound in organic chemistry.
特性
分子式 |
C16H28O2Si |
|---|---|
分子量 |
280.48 g/mol |
IUPAC名 |
(4S)-4-[tert-butyl(dimethyl)silyl]oxy-4-phenylbutan-1-ol |
InChI |
InChI=1S/C16H28O2Si/c1-16(2,3)19(4,5)18-15(12-9-13-17)14-10-7-6-8-11-14/h6-8,10-11,15,17H,9,12-13H2,1-5H3/t15-/m0/s1 |
InChIキー |
PNPHQYBEZGQPHH-HNNXBMFYSA-N |
異性体SMILES |
CC(C)(C)[Si](C)(C)O[C@@H](CCCO)C1=CC=CC=C1 |
正規SMILES |
CC(C)(C)[Si](C)(C)OC(CCCO)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




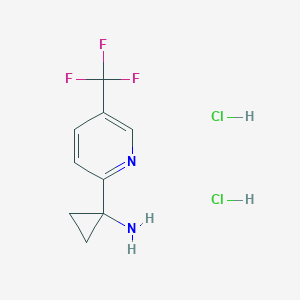
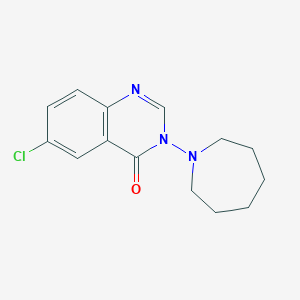

![(5-Phenyl-4,5-dihydro-[1,2,4]triazolo[1,5-a]quinoxalin-2-yl)methanol](/img/structure/B11843360.png)




![3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]quinolin-4(5H)-one](/img/structure/B11843395.png)
![6-(4-Fluorophenyl)-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11843396.png)
